molecular formula C21H22BrOP B3065550 (3-Hydroxypropyl)triphenylphosphonium bromide CAS No. 51860-45-8

(3-Hydroxypropyl)triphenylphosphonium bromide

Cat. No. B3065550
CAS RN: 51860-45-8
M. Wt: 401.3 g/mol
InChI Key: AHYDCPUKEAXCKZ-UHFFFAOYSA-M
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Description

“(3-Hydroxypropyl)triphenylphosphonium bromide” is a chemical compound with the linear formula C21H22BrOP . It is a stable, water-soluble, and highly positively charged compound that is synthesized through a simple one-step reaction.


Synthesis Analysis

The synthesis of “(3-Hydroxypropyl)triphenylphosphonium bromide” involves a reaction between triphenylphosphine and 3-bromo-1-propanol in the presence of N,N-dimethylformamide (DMF). The reaction is carried out at 100°C for 10 hours. After the reaction, the product is filtered and washed with cold DMF to obtain a white solid .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxypropyl)triphenylphosphonium bromide” consists of 21 carbon atoms, 22 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 phosphorus atom . The molecular weight of the compound is 401.287 .


Chemical Reactions Analysis

“(3-Hydroxypropyl)triphenylphosphonium bromide” can participate in various chemical reactions. For instance, it can be used in the preparation of sphingosine 1-phosphate-1 receptor antagonists . It can also be used in the synthesis of mitochondrial vitamin E metabolites and other mitochondrial targets in the study of mitochondrial functions .


Physical And Chemical Properties Analysis

“(3-Hydroxypropyl)triphenylphosphonium bromide” is a solid compound with a white color . It has a melting point of 228-230 °C (lit.) . It is soluble in chloroform and methanol .

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibitors

(3-Hydroxypropyl)triphenylphosphonium bromide: serves as a reactant for the preparation of piperamide analogs . These analogs exhibit HDAC inhibitory activity and have potential as antitumor agents .

Antimalarial Agents

Researchers have explored the use of (3-Hydroxypropyl)triphenylphosphonium bromide in the synthesis of boron-containing benzoxaboroles . These compounds show promise as antimalarial agents .

Antimycobacterial Agents

The compound is also involved in the synthesis of methyl alkenyl quinolones , which exhibit antimycobacterial activity .

Natural Product Synthesis

(3-Hydroxypropyl)triphenylphosphonium bromide: plays a role in the synthesis of solandelactone E via a sequence involving Sharpless epoxidation, Taber cyclopropanation, chemoselective reductions, and lithiation-borylation-allylation .

Protein Tyrosine Phosphatase 1B Inhibitors

Researchers have investigated oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B negatively regulates the insulin pathway, making it a promising target for diabetes and obesity treatment(3-Hydroxypropyl)triphenylphosphonium bromide contributes to the synthesis of these derivatives .

Ocular Hypotensive Activity

The compound is also relevant in the synthesis of 11-oxa prostaglandin analogs with potential ocular hypotensive activity .

Safety and Hazards

The safety data sheet for “(3-Hydroxypropyl)triphenylphosphonium bromide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of “(3-Hydroxypropyl)triphenylphosphonium bromide” could involve its application in the development of antitumor drugs to achieve higher drug efficacy with minimum toxic side effects . It could also be used in the synthesis of other compounds for various scientific fields, including nanotechnology, biochemistry, and medicinal chemistry.

Mechanism of Action

Target of Action

(3-Hydroxypropyl)triphenylphosphonium bromide is a chemical compound that is often used as an intermediate in organic synthesis . Its primary targets are the reactants in these synthesis reactions. The compound’s triphenylphosphonium group and hydroxypropyl group interact with these reactants to facilitate various organic reactions .

Mode of Action

The compound acts as a catalyst or additive in certain organic reactions, such as the nitration of tertiary amines and the polymerization of alkenes . It interacts with its targets through its triphenylphosphonium group and hydroxypropyl group, which can participate in a variety of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by (3-Hydroxypropyl)triphenylphosphonium bromide depend on the specific organic reactions in which it is used. In general, it can influence pathways involving the nitration of amines and the polymerization of alkenes .

Pharmacokinetics

Its solubility and stability can impact its bioavailability in a reaction .

Result of Action

The result of the compound’s action is the facilitation of certain organic reactions, leading to the production of desired products. For example, it can help catalyze the nitration of tertiary amines and the polymerization of alkenes .

Action Environment

The action, efficacy, and stability of (3-Hydroxypropyl)triphenylphosphonium bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts . For instance, its synthesis usually involves the reaction of triphenylphosphine oxide and hydroxypropyl ammonium bromide at high temperatures .

properties

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDCPUKEAXCKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452375
Record name Phosphonium, (3-hydroxypropyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypropyl)triphenylphosphonium bromide

CAS RN

51860-45-8
Record name Phosphonium, (3-hydroxypropyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-HYDROXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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